1-Aminocyclohexane-1,2-dicarboxylic acid
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Overview
Description
1-Aminocyclohexane-1,2-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids It features a cyclohexane ring substituted with an amino group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminocyclohexane-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of malonic ester with 1,2-dibromoethane, followed by the transformation of the ester fragment into the amino group using the Hoffman rearrangement . Another method includes the oxidation of cyclohexanol or cyclohexane .
Industrial Production Methods: Industrial production of dicarboxylic acids, including this compound, often involves the oxidation of cyclohexanol or cyclohexane. This process is mainly used for the production of Nylon 6-6 .
Chemical Reactions Analysis
Types of Reactions: 1-Aminocyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions involving the amino group.
Major Products:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexanol derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
1-Aminocyclohexane-1,2-dicarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-aminocyclohexane-1,2-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. For example, it can interact with the L-type neutral amino acid transporter present in the membranes of brain capillary endothelial cells, facilitating the delivery of large neutral amino acids to the brain .
Comparison with Similar Compounds
1-Aminocyclohexane-1,2-dicarboxylic acid can be compared with other similar compounds such as:
1-Aminocyclohexanecarboxylic acid: This compound has a similar structure but lacks one carboxylic acid group.
1-Amino-1-cyclobutanecarboxylic acid: This compound features a cyclobutane ring instead of a cyclohexane ring.
1-Aminocyclopropanecarboxylic acid: This compound has a cyclopropane ring and is used in peptide synthesis.
The uniqueness of this compound lies in its dual carboxylic acid groups and cyclohexane ring, which provide distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
62080-84-6 |
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Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-aminocyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c9-8(7(12)13)4-2-1-3-5(8)6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13) |
InChI Key |
BYYCHEAXOAYLEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)(C(=O)O)N |
Origin of Product |
United States |
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